molecular formula C15H20N8O B4100239 N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

Cat. No.: B4100239
M. Wt: 328.37 g/mol
InChI Key: QQBOJPNBQAJTIA-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of a suitable 1,3-diketone with hydrazine derivatives.

    Attachment of the piperidine ring: This step involves the nucleophilic substitution reaction where the pyrazole derivative reacts with a piperidine-containing compound.

    Construction of the oxadiazole ring: This is often accomplished through the cyclization of a hydrazide with a nitrile oxide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it into more reduced forms.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine: shares structural similarities with other heterocyclic compounds such as:

Uniqueness: The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N8O/c1-10-8-11(19-22(10)2)9-16-14-15(23-6-4-3-5-7-23)18-13-12(17-14)20-24-21-13/h8H,3-7,9H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBOJPNBQAJTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CNC2=NC3=NON=C3N=C2N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 2
Reactant of Route 2
N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 3
N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 4
N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 5
N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 6
Reactant of Route 6
N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

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